Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

Catalog No.
S1493743
CAS No.
124931-12-0
M.F
C8H18NO5P
M. Wt
239.21 g/mol
Availability
In Stock
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Diethyl (N-methoxy-N-methylcarbamoylmethyl)phospho...

CAS Number

124931-12-0

Product Name

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

IUPAC Name

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide

Molecular Formula

C8H18NO5P

Molecular Weight

239.21 g/mol

InChI

InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3

InChI Key

WYLRYBDGIILFIR-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)N(C)OC)OCC

Canonical SMILES

CCOP(=O)(CC(=O)N(C)OC)OCC

Application in Physical Chemistry

    Scientific Field: Physical Chemistry.

    Summary of the Application: N-methylacetamide is used in the study of deep eutectic solvents (DESs), specifically LiTf2N:N-methylacetamide.

    Methods of Application: The properties of LiTf2N:N-methylacetamide change with the evaporation of N-methylacetamide from the solvent, which influences the performance of the energy-storing devices.

    Results or Outcomes: The evaporation mechanism of the DES LiTf2N:N-methylacetamide can be divided into three stages.

Application in Organic Chemistry

Application in Industrial Testing

Application in Molecular Biology

The origin and specific significance of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide in scientific research are currently unknown. There is no published research readily available that explores its synthesis, properties, or applications.


Molecular Structure Analysis

The compound possesses several key features:

  • Amide bond: The central N-C=O group indicates an amide functional group. Amides are known for their stability and ability to participate in hydrogen bonding [].
  • Diethoxyphosphoryl group: This group (P(OCH2CH3)2) contains a central phosphorus atom bonded to two ethoxy groups (OCH2CH3). Phosphorus compounds play diverse roles in biochemistry, but the specific function of this group here is unclear [].
  • Methoxy and methyl groups: The presence of a methoxy group (OCH3) and a methyl group (CH3) bonded to the same nitrogen atom suggests potential steric hindrance and the possibility of influencing reactivity [].
, primarily due to its phosphonate group. It can act as a nucleophile in substitution reactions and can undergo hydrolysis under acidic or basic conditions. Additionally, it is utilized in the synthesis of various biologically active compounds, including ring-expanded bryostatin analogs, which have potential antitumor activity .

The synthesis of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate typically involves the reaction of diethyl phosphite with N-methoxy-N-methylcarbamate under controlled conditions. This process may require specific catalysts or reagents to facilitate the formation of the phosphonate moiety effectively. Detailed protocols can vary based on the desired purity and yield .

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonateContains methoxy and methyl carbamate groupsAntitumor agent synthesisDiethyl PhosphateSimple phosphate esterFlame retardantDimethyl MethylphosphonateMethylated phosphonateSolvent, precursor for agentsDiisopropyl FluorophosphateFluorinated organophosphateInsecticide, nerve agent

Uniqueness

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is unique due to its specific functional groups that enable it to serve as an intermediate for complex organic syntheses, particularly those aimed at producing biologically active molecules. Its application in creating specific antitumor agents sets it apart from simpler organophosphorus compounds that do not possess similar synthetic versatility.

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate shares structural similarities with other organophosphorus compounds, particularly those containing phosphonate groups. Here are some similar compounds:

  • Diethyl Phosphate: A simpler phosphoric acid ester used primarily as a flame retardant and plasticizer.
  • Dimethyl Methylphosphonate: Known for its use as a precursor in chemical warfare agents and as a solvent.
  • Diisopropyl Fluorophosphate: An organophosphate compound used as an insecticide and nerve agent.

Comparison Table

Compound NameStructure Characteristics

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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